molecular formula C22H18FNS B2899446 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole CAS No. 681273-35-8

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole

Cat. No.: B2899446
CAS No.: 681273-35-8
M. Wt: 347.45
InChI Key: DBQGUWKWKSRJBX-UHFFFAOYSA-N
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Description

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a fluorobenzyl group, and a thioether linkage attached to the indole core.

Preparation Methods

The synthesis of 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl chloride, and 4-fluorobenzyl chloride.

    Formation of Thioether Linkage: The indole is first reacted with benzyl chloride in the presence of a base such as sodium hydride to form 1-benzylindole.

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole can be compared with other similar compounds such as:

    1-benzyl-3-(4-chlorobenzyl)thio-1H-indole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    1-benzyl-3-(4-methylbenzyl)thio-1H-indole: This compound has a methyl group instead of a fluorine atom.

    1-benzyl-3-(4-nitrobenzyl)thio-1H-indole: This compound has a nitro group instead of a fluorine atom.

These similar compounds highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-[(4-fluorophenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGUWKWKSRJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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